molecular formula C17H32N2O2 B5257829 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5257829
M. Wt: 296.4 g/mol
InChI Key: TZLAXYMOWGRVKH-UHFFFAOYSA-N
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Description

1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. Its structure includes a pyrrolidine ring, which is a five-membered lactam, substituted with tert-butyl and bis(2-methylpropyl) groups. This compound may be of interest in various fields of chemistry and pharmacology due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Addition of the bis(2-methylpropyl) Groups: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but different position of the carboxamide group.

    1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.

    1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-12(2)9-18(10-13(3)4)16(21)14-8-15(20)19(11-14)17(5,6)7/h12-14H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLAXYMOWGRVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1CC(=O)N(C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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